molecular formula C17H10BrN3O2 B2372453 2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole CAS No. 1081145-73-4

2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

Cat. No.: B2372453
CAS No.: 1081145-73-4
M. Wt: 368.19
InChI Key: DSGJBCVTZGRIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound consists of a brominated benzo[b]oxepin moiety fused with a pyridinyl and oxadiazole ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Cyclization: Formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.

    Coupling: The final step involves coupling the brominated benzo[b]oxepin with the pyridinyl moiety using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the benzo[b]oxepin ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted benzo[b]oxepin derivatives.

Scientific Research Applications

2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting various diseases.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: Investigated for its biological activity against various pathogens and cancer cells.

    Chemical Sensors: Employed in the fabrication of chemical sensors due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-Chlorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
  • 2-(7-Fluorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
  • 2-(7-Iodobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

Uniqueness

The uniqueness of 2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole lies in its bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This can lead to distinct biological activities and applications in various fields.

Properties

IUPAC Name

2-(7-bromo-1-benzoxepin-4-yl)-5-pyridin-3-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O2/c18-14-3-4-15-13(9-14)8-11(5-7-22-15)16-20-21-17(23-16)12-2-1-6-19-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGJBCVTZGRIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)C3=CC4=C(C=CC(=C4)Br)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.